molecular formula C6H10ClN B1526241 2-Ethynylpyrrolidine hydrochloride CAS No. 1314937-87-5

2-Ethynylpyrrolidine hydrochloride

Cat. No. B1526241
M. Wt: 131.6 g/mol
InChI Key: JCPYAASBKIGFSE-UHFFFAOYSA-N
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Description

2-Ethynylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1314937-87-5 . It has a molecular weight of 131.6 and is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of 2-Ethynylpyrrolidine hydrochloride is represented by the linear formula C6H10ClN . The InChI code for this compound is 1S/C6H9N.ClH/c1-2-6-4-3-5-7-6;/h1,6-7H,3-5H2;1H/t6-;/m0./s1 .


Physical And Chemical Properties Analysis

2-Ethynylpyrrolidine hydrochloride is a powder . The storage temperature is room temperature .

Scientific Research Applications

Hydrohalogenation and Reactivity

A study by Muragishi et al. (2017) demonstrates the efficient hydrochlorination of 2-ethynylpyridines without special reagents, producing 2-(2-chloroethenyl)pyridine in high yields. This protocol, applicable for hydrobromination and hydroiodination, highlights the reactivity of ethynyl compounds in forming pyridinium salts and attracting halide ions as counteranions, facilitating nucleophilic addition to the ethynyl group (Muragishi, Asahara, & Nishiwaki, 2017).

Dimerization and Molecular Interactions

Bakarić and Spanget-Larsen (2018) investigated 2-ethynylpyridine dimers using IR spectroscopy and theoretical calculations. Their study suggests that ethynylpyridines can participate in hydrogen-bonded complexes, with potential implications for understanding molecular interactions and designing new materials (Bakarić & Spanget-Larsen, 2018).

Metal-Catalyzed Cyclizations

Knight and Sharland (2004) explored the copper(I), palladium(II), and mercury(II) salts-induced cyclizations of γ-ynyl-β-hydroxy-α-amino esters, resulting in hydroxy-dihydropyrroles. This study showcases the utility of ethynyl compounds in synthesizing complex organic structures, emphasizing copper(I) acetate as the preferred reagent (Knight & Sharland, 2004).

Novel Synthesis and Characterization Techniques

Trofimov et al. (2010) reported on the [2+2] cycloaddition of DDQ to an alkyne, synthesizing pyrrolyl- and indolylbicyclo[4.2.0]octadienes from C-ethynylpyrroles or -indoles. This research contributes to the practical chemistry of pyrroles, indoles, alkynes, and quinones, offering new pathways for creating densely functionalized derivatives potentially useful as pharmaceuticals or materials (Trofimov et al., 2010).

Molecular Electronics and Chemosensors

Research by Derosa, Guda, and Seminario (2003) on the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule highlights its potential in molecular electronics. The molecule exhibits charge-induced conformational switching and rectifying behavior, suggesting applications as memory devices or nano-actuators controlled by bias voltage (Derosa, Guda, & Seminario, 2003).

Safety And Hazards

The safety information for 2-Ethynylpyrrolidine hydrochloride indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-ethynylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-6-4-3-5-7-6;/h1,6-7H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPYAASBKIGFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylpyrrolidine hydrochloride

CAS RN

1314937-87-5
Record name 2-ethynylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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